![molecular formula C22H14N2O3S B6030012 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6030012.png)
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of phenothiazine and has been found to have potential applications in various fields, including medicine, biochemistry, and material science.
Scientific Research Applications
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been found to have potential applications in various scientific fields. In medicine, this compound has been studied for its potential use as an antipsychotic drug. It has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase. This compound has also been found to have potential applications in the field of material science, where it has been studied for its ability to form self-assembled monolayers on various surfaces.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, and cholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. This compound has also been found to have potential applications in the field of material science, where it has been studied for its ability to form self-assembled monolayers on various surfaces.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its potential to inhibit the activity of certain enzymes and proteins in the body. This makes it a useful tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione. One potential direction is the development of this compound as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the study of this compound's ability to form self-assembled monolayers on various surfaces, which could have potential applications in the field of material science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex process that involves several steps. The most common method of synthesis involves the reaction of phenothiazine with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound.
properties
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c25-20(13-23-21(26)14-7-1-2-8-15(14)22(23)27)24-16-9-3-5-11-18(16)28-19-12-6-4-10-17(19)24/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWVLURKNBYIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6029932.png)
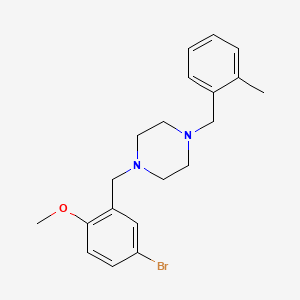
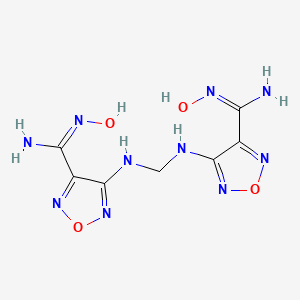
![6-(3-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6029962.png)
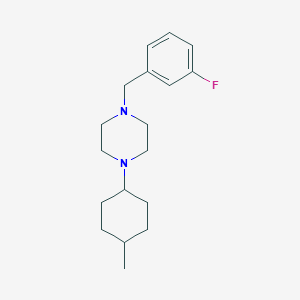
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6029967.png)
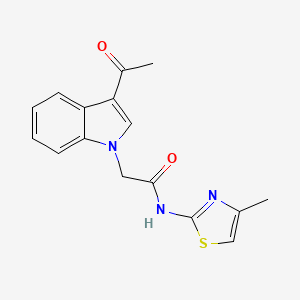
![N-(2,5-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6029969.png)
![diethyl {amino[(2-furylmethyl)amino]methylene}malonate](/img/structure/B6029976.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-furylmethyl)methylamine](/img/structure/B6029984.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B6029988.png)
![2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6030002.png)
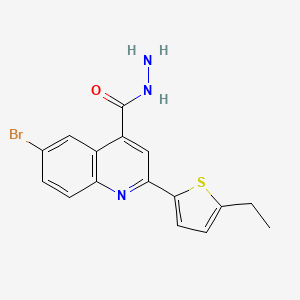
![{3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6030018.png)